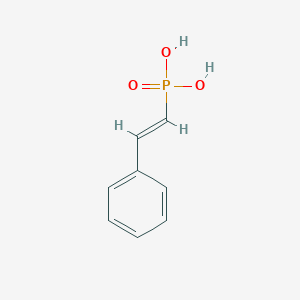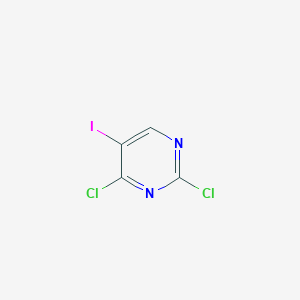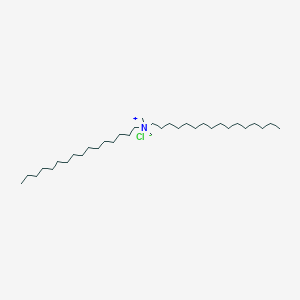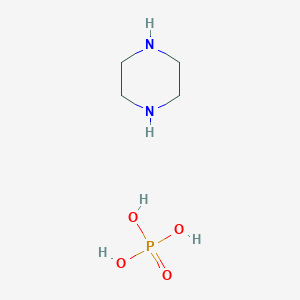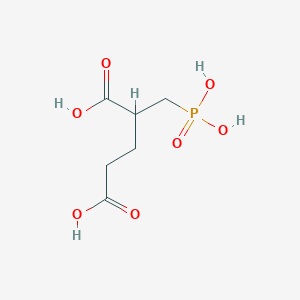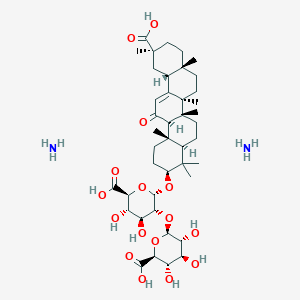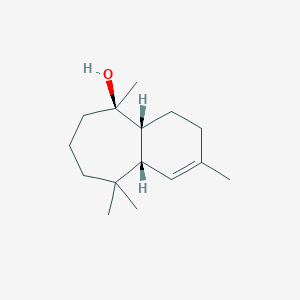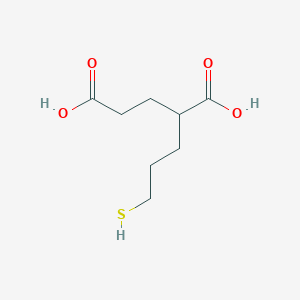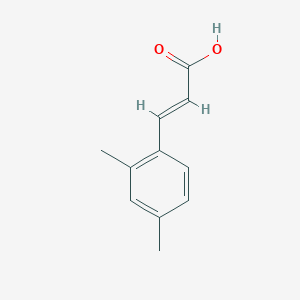
ethyl N-(2-ethoxyphenyl)carbamate
概要
説明
Ethyl N-(2-ethoxyphenyl)carbamate, also known as Atracurium Besylate, is a neuromuscular blocking agent that is commonly used in clinical practice. It is a non-depolarizing agent that works by blocking the action of acetylcholine at the neuromuscular junction, resulting in muscle relaxation. In We will also discuss future directions for research on this compound.
作用機序
Ethyl N-(2-ethoxyphenyl)carbamate Besylate works by blocking the action of acetylcholine at the neuromuscular junction. It binds to the nicotinic acetylcholine receptors on the motor endplate, preventing the binding of acetylcholine and thus inhibiting muscle contraction. This results in muscle relaxation and facilitates intubation and ventilation during surgical procedures.
生化学的および生理学的効果
Ethyl N-(2-ethoxyphenyl)carbamate Besylate has several biochemical and physiological effects. It causes muscle relaxation, which can be beneficial during surgical procedures. It also has a short duration of action, which allows for rapid recovery of muscle function after the procedure is completed. Additionally, it is metabolized by plasma esterases, which makes it suitable for use in patients with renal or hepatic dysfunction.
実験室実験の利点と制限
Ethyl N-(2-ethoxyphenyl)carbamate Besylate has several advantages and limitations for lab experiments. One advantage is its short duration of action, which allows for rapid recovery of muscle function after the experiment is completed. However, its use can be limited by its cost and the need for specialized equipment to administer it.
将来の方向性
There are several future directions for research on ethyl N-(2-ethoxyphenyl)carbamate Besylate. One area of research is the development of new formulations that can be administered more easily and cost-effectively. Another area of research is the investigation of its potential use in the treatment of other medical conditions, such as ARDS and SARS. Additionally, further research is needed to better understand its mechanism of action and to identify any potential adverse effects.
科学的研究の応用
Ethyl N-(2-ethoxyphenyl)carbamate Besylate has been extensively studied in scientific research for its use in anesthesia and critical care medicine. It is commonly used as a muscle relaxant during surgical procedures, as it allows for easier intubation and ventilation. It has also been studied for its use in the treatment of acute respiratory distress syndrome (ARDS) and sepsis-induced acute respiratory distress syndrome (SARS).
特性
CAS番号 |
128643-12-9 |
|---|---|
製品名 |
ethyl N-(2-ethoxyphenyl)carbamate |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
ethyl N-(2-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-3-14-10-8-6-5-7-9(10)12-11(13)15-4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChIキー |
HPMBJEHEKMHVHF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)OCC |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)OCC |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

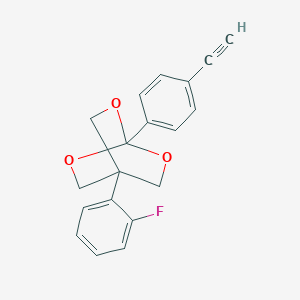
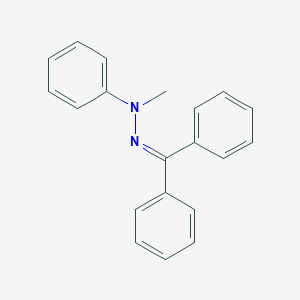
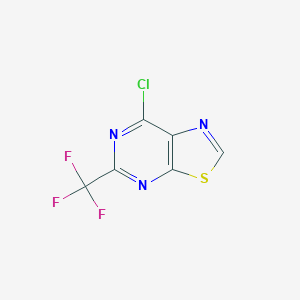
![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)
